molecular formula C16H22N2O2 B11846784 Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate CAS No. 91486-86-1

Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate

Cat. No.: B11846784
CAS No.: 91486-86-1
M. Wt: 274.36 g/mol
InChI Key: KZYIPFFTBMSUIP-UHFFFAOYSA-N
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Description

Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of an indole derivative with formaldehyde and a secondary amine, such as diethylamine . The reaction is usually carried out under acidic conditions to facilitate the formation of the Mannich base. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .

Biological Activity

Ethyl 3-[(diethylamino)methyl]-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from indole derivatives. The alkylation of ethyl indole-2-carboxylate with diethylaminomethyl groups can be achieved through various methods, including the use of alkyl halides in the presence of base solvents such as acetone or ethanol .

General Reaction Scheme:

  • Starting Material: Ethyl indole-2-carboxylate
  • Reagents: Diethylamine, alkyl halides (e.g., diethylaminomethyl chloride)
  • Conditions: Base (e.g., KOH) in solvent (e.g., acetone)
  • Product: this compound

Antiviral and Antibacterial Properties

This compound has demonstrated promising antiviral and antibacterial activities. Studies suggest that its unique structure allows it to interact with viral proteins and bacterial cell membranes, inhibiting their functions effectively.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral replication
AntibacterialDisruption of bacterial cell wall synthesis
AntioxidantScavenging free radicals

The compound's mechanism of action is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as apoptosis in cancer cells or modulation of immune responses .

Study on Antiviral Efficacy

In a study examining the antiviral efficacy of this compound against influenza viruses, researchers found that the compound significantly reduced viral titers in infected cell cultures. The study highlighted its potential as a lead compound for developing new antiviral therapies.

Research on Antibacterial Activity

Another research effort focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.

Properties

CAS No.

91486-86-1

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

ethyl 3-(diethylaminomethyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-4-18(5-2)11-13-12-9-7-8-10-14(12)17-15(13)16(19)20-6-3/h7-10,17H,4-6,11H2,1-3H3

InChI Key

KZYIPFFTBMSUIP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(NC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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